molecular formula C19H28O B1199645 Androst-5-en-17-one CAS No. 6830-13-3

Androst-5-en-17-one

Cat. No.: B1199645
CAS No.: 6830-13-3
M. Wt: 272.4 g/mol
InChI Key: AFGDPPHTYUQKOF-QAGGRKNESA-N
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Description

Androst-5-en-17-one (CAS 1159-68-8) is a steroid derivative with the molecular formula C₁₉H₂₈O₃ (IUPAC name: 3β,16β-dihydroxythis compound). It serves as a key intermediate in steroid biosynthesis and metabolism, particularly as a precursor to dehydroepiandrosterone (DHEA) and its derivatives . Structurally, it features a Δ⁵ double bond (between C5 and C6) and a ketone group at C17, which are critical for its biological activity. This compound is involved in cholesterol transport modulation, endocrine signaling, and has been studied in the context of lysosomal storage disorders (e.g., Niemann-Pick type C) due to its role in intracellular cholesterol trafficking .

Properties

CAS No.

6830-13-3

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h6,14-16H,3-5,7-12H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1

InChI Key

AFGDPPHTYUQKOF-QAGGRKNESA-N

SMILES

CC12CCCCC1=CCC3C2CCC4(C3CCC4=O)C

Isomeric SMILES

C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C

Canonical SMILES

CC12CCCCC1=CCC3C2CCC4(C3CCC4=O)C

Synonyms

androst-5-en-17-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares Androst-5-en-17-one with structurally related steroids, emphasizing substituents, functional groups, and biological relevance:

Compound Key Structural Features Molecular Formula Biological Role References
This compound Δ⁵ double bond, C17 ketone C₁₉H₂₈O₃ Precursor to DHEA; modulates cholesterol transport
5α-Androstane-3,17-dione Fully saturated (5α), C3 and C17 ketones C₁₉H₂₆O₂ Androgen precursor; lacks Δ⁵ bond, reducing metabolic activity
Androst-11-en-3,17-dione Δ¹¹ double bond, C3 and C17 ketones C₁₉H₂₄O₂ Glucocorticoid precursor; altered double bond position affects receptor binding
Trans-Dehydroandrosterone 3β-hydroxy group added to this compound C₁₉H₂₈O₃ Immediate precursor to DHEA sulfate; enhances solubility for systemic transport
U18666A 3β-[2-(diethylamino)ethoxy] substitution on this compound C₂₄H₃₇NO₂ Inhibits lysosomal cholesterol transport; mimics Niemann-Pick type C pathology
DHEA Sulfate 3-sulfooxy substitution on this compound C₁₉H₂₈O₅S Major circulating steroid; sulfation enhances stability and bioavailability

Pharmacological and Functional Comparisons

  • Cholesterol Transport Modulation :

    • This compound derivatives like U18666A inhibit intracellular cholesterol transport by trapping cholesterol in lysosomes, mimicking Niemann-Pick type C mutations .
    • In contrast, DHEA sulfate facilitates cholesterol mobilization via sulfation, enhancing its role in systemic hormone synthesis .
  • Metabolic Stability :

    • The Δ⁵ double bond in this compound increases metabolic lability compared to saturated analogs like 5α-androstane-3,17-dione , which is more resistant to enzymatic reduction .
  • Receptor Interactions :

    • Androst-11-en-3,17-dione binds preferentially to glucocorticoid receptors due to its Δ¹¹ configuration, whereas this compound derivatives interact with androgen and estrogen pathways .

Research Findings

  • U18666A: Reduces LDL-derived cholesterol utilization by >90% in rat intestinal cells, while increasing ubiquinone synthesis, suggesting a compensatory mechanism for sterol depletion .
  • DHEA Sulfate : Elevated levels correlate with delayed onset of age-related diseases, highlighting its role in longevity and immune function .
  • 5α-Androstane Derivatives : Demonstrated reduced mitotic inhibition compared to Δ⁵ analogs in plant allelopathy studies, emphasizing the importance of double bond positioning .

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